molecular formula C27H26BrO2P B1366973 (3,4-Dimethoxybenzyl)triphenylphosphonium Bromide CAS No. 70219-09-9

(3,4-Dimethoxybenzyl)triphenylphosphonium Bromide

Cat. No. B1366973
CAS RN: 70219-09-9
M. Wt: 493.4 g/mol
InChI Key: BLALYSCMLUQKSG-UHFFFAOYSA-M
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Description

“(3,4-Dimethoxybenzyl)triphenylphosphonium Bromide” is a chemical compound with the molecular formula C27H26BrO2P . It is used as a reactant for the synthesis of PPAR agonists derived from LXR antagonists and stilbene derivatives for use in the detection of nerve agents and for attaching to polymers to elicit fluorescent behavior .


Synthesis Analysis

The synthesis of “(3,4-Dimethoxybenzyl)triphenylphosphonium Bromide” involves the use of diethyl ether with dichloromethane as a co-solvent. This leads to the rapid formation of the PMB ester .


Molecular Structure Analysis

The molecular structure of “(3,4-Dimethoxybenzyl)triphenylphosphonium Bromide” is characterized by a molecular weight of 493.4 g/mol. The compound has a computed hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 .


Chemical Reactions Analysis

“(3,4-Dimethoxybenzyl)triphenylphosphonium Bromide” is used in C-C bond formation reactions, specifically in olefination reactions. It is classified under Wittig Reagents in olefination .


Physical And Chemical Properties Analysis

“(3,4-Dimethoxybenzyl)triphenylphosphonium Bromide” is a solid at 20 degrees Celsius. It has a melting point range of 239.0 to 243.0 degrees Celsius and is soluble in methanol .

Scientific Research Applications

Synthesis of Indoles and Phenanthrenes

  • (3,4-Dimethoxybenzyl)triphenylphosphonium bromide has been utilized in the synthesis of various organic compounds. Kraus and Guo (2009) demonstrated its application in creating 2,3-disubstituted indoles, which are significant in pharmaceuticals and materials science (Kraus & Guo, 2009). In another study, they used it for the one-pot synthesis of 2-substituted indoles, highlighting its efficiency and versatility in organic synthesis (Kraus & Guo, 2008). Additionally, Sargent and Smith (1970) reported its use in the synthesis of phenanthrene derivatives (Sargent & Smith, 1970).

Application in Nucleoside Protection

  • Takaku, Ito, and Imai (1986) utilized the 3,4-dimethoxybenzyl group as a protecting group for the 2′-hydroxyl group in the synthesis of oligoribonucleotides. This showcases its role in protecting sensitive functional groups during complex organic syntheses (Takaku, Ito, & Imai, 1986).

Rotaxane and Macrocyclic Synthesis

  • Rowan, Cantrill, and Stoddart (1999) reported the use of a similar compound, (benzylic bromide)triphenylphosphonium bromide, in the synthesis of [2]rotaxanes, contributing to the field of supramolecular chemistry (Rowan, Cantrill, & Stoddart, 1999).

Role in Molecular Probing

  • Cochemé et al. (2012) used a related molecule, (3-hydroxybenzyl)triphenylphosphonium bromide, as a ratiometric mass spectrometry probe (MitoB) for measuring hydrogen peroxide in living Drosophila. This underscores its significance in biochemical research and diagnostics (Cochemé et al., 2012).

Corrosion Inhibition

  • Kumar, Goyal, Vashisht, Sharma, Bahadur, and Ebenso(2017) investigated the use of a phosphonium salt derivative, (4-ethoxybenzyl)-triphenylphosphonium bromide, as a green corrosion inhibitor on mild steel in an acidic medium. This highlights its potential application in materials science and industrial processes (Kumar et al., 2017).

Analytical Chemistry Applications

  • In the realm of analytical chemistry, Wilson, Dannals, Ravert, Burns, and Wagner (1986) demonstrated the use of a related compound, iodobenzyl bromide, as an alkylating agent for radiolabeling biologically important molecules. This application is crucial in the development of radiopharmaceuticals and biological imaging techniques (Wilson et al., 1986).

Safety And Hazards

Handling of “(3,4-Dimethoxybenzyl)triphenylphosphonium Bromide” requires caution as it can cause skin irritation and serious eye irritation. Protective gloves, eye protection, and face protection should be worn when handling this compound. If it comes into contact with the skin, wash with plenty of soap and water. If eye irritation persists, seek medical advice or attention .

properties

IUPAC Name

(3,4-dimethoxyphenyl)methyl-triphenylphosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26O2P.BrH/c1-28-26-19-18-22(20-27(26)29-2)21-30(23-12-6-3-7-13-23,24-14-8-4-9-15-24)25-16-10-5-11-17-25;/h3-20H,21H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLALYSCMLUQKSG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26BrO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60453255
Record name (3,4-Dimethoxybenzyl)triphenylphosphonium Bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60453255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-Dimethoxybenzyl)triphenylphosphonium Bromide

CAS RN

70219-09-9
Record name (3,4-Dimethoxybenzyl)triphenylphosphonium Bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60453255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3,4-Dimethoxybenzyl)triphenylphosphonium Bromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

3,4-Dimethoxy-α-bromotoluene (11.6 g) [Gordon N. Walker et al., J. Org. Chem., 26, 2740 (1961)] and triphenylphosphine (13.11 g) are heated in dimethylformamide (150 cc) at 75° C. for 1 hour 30 minutes. After addition of ethyl ether (700 cc) to the reaction mixture and filtration, 3,4-dimethoxyphenylmethyltriphenylphosphonium bromide (19.8 g) is obtained in the form of a white solid melting at 260° C.
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
13.11 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
700 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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